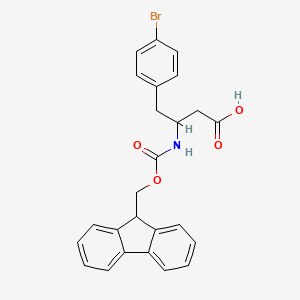

Fmoc-beta-hophe(4-br)-oh

Description

BenchChem offers high-quality Fmoc-beta-hophe(4-br)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-hophe(4-br)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFLELHTJMABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of Fmoc-beta-HoPhe(4-Br)-OH

Technical Monograph: Fmoc- -HoPhe(4-Br)-OH in Peptidomimetic Design

Executive Summary

Fmoc-

-

Backbone Modification: As a

-amino acid, it introduces a methylene group into the peptide backbone, conferring resistance to proteolytic degradation (protease stability). -

Chemical Handle: The para-bromo substituent on the phenyl ring acts as a versatile handle for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) directly on the solid phase.

This guide details the structural properties, synthesis pathways, and experimental protocols for utilizing this building block in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis[1][2]

Nomenclature Clarification

There is often ambiguity in commercial catalogs regarding "homo" and "beta" nomenclature. For high-precision chemistry, the following definition applies to Fmoc-

-

-Amino Acid Classification: It is a

-

"Homo" Designation: In this context, "homo" refers to the homologation of the backbone relative to the

-amino acid (Phenylalanine). It does not imply an extension of the side chain itself (which would be a homophenylalanine side chain). -

Stereochemistry: The standard building block possesses the

-configuration at the

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-bromophenyl)butanoic acid |

| Common Name | Fmoc- |

| Molecular Formula | |

| Molecular Weight | 480.36 g/mol |

| CAS Number | 270062-86-7 |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Requirement | >98% (HPLC), >99% ee (Chiral HPLC) |

Structural Topology Map

The following diagram illustrates the functional connectivity of the molecule, highlighting the reactive centers used in SPPS and downstream modification.

Figure 1: Functional topology of Fmoc-

Synthesis Pathway: Arndt-Eistert Homologation

The synthesis of Fmoc-

Mechanistic Workflow

-

Activation: The

-amino acid is converted to a mixed anhydride.[2] -

Diazotization: Reaction with diazomethane yields an

-diazoketone.[2] -

Wolff Rearrangement: Silver (Ag+) catalyzed rearrangement in the presence of water converts the diazoketone into the

-amino acid with a one-carbon extension.

Figure 2: The Arndt-Eistert homologation pathway used to synthesize

Experimental Protocols for SPPS

Coupling Dynamics

Protocol: Resin Loading & Coupling

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU for

-amino acids. -

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-

-HoPhe(4-Br)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq). Allow to pre-activate for 2 minutes. Note: Do not exceed 5 minutes to avoid racemization, although -

Coupling: Add the activated solution to the resin-bound free amine.

-

Incubation: Agitate for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser test (ninhydrin). If the test is slightly positive (blue), perform a second coupling (double couple) for 45 minutes.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

The 4-Br substituent allows for the creation of biaryl libraries directly on the solid support.

Reagents:

-

Catalyst:

(Tetrakis) or -

Boronic Acid: Aryl-B(OH)

(5.0 eq). -

Base:

(2M aqueous solution). -

Solvent: DMF/Water or DME/Water (9:1).

Workflow:

-

Preparation: Swell the resin containing the Fmoc-

-HoPhe(4-Br)-peptide in DMF. Crucial: Keep the Fmoc group ON to prevent side reactions with the amine. -

Inert Atmosphere: Sparge the solvent and resin slurry with Argon for 15 minutes to remove oxygen.

-

Reaction: Add Phenylboronic acid (5 eq) and

(10 eq). Add Pd catalyst (0.1 eq). -

Heating: Heat to 80°C (microwave preferred) for 1 hour or 90°C (conventional heating) for 4-12 hours.

-

Washing: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces, followed by DCM.

Functional Utility & Mechanism of Action[4]

Proteolytic Stability

The incorporation of Fmoc-

Structural Folding

-

-peptides: 3.6 residues per turn (

-

-peptides: Often form a "14-helix" (3 residues per turn) stabilized by hydrogen bonding between the backbone amide proton at position

Library Generation via Bromide Handle

The 4-Br group is orthogonal to standard SPPS conditions. It remains inert during Fmoc deprotection (piperidine) and TFA cleavage (unless harsh reducing conditions are used). This allows researchers to synthesize a "parent" peptide and then diverge into dozens of analogs by coupling different aryl boronic acids to the bromine handle [3].

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link -

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

-

Koval, E. D., et al. (2025). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.[3] ResearchGate. Link

-

Müller, A., Vogt, C., & Sewald, N. (1998).[2] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[2] Synthesis, 1998(06), 837-841. Link

-

ChemPep Inc. (n.d.). Fmoc-β-HoPhe(4-Br)-OH Product Data. ChemPep Catalog. Link

A Technical Guide to the Physicochemical Properties of 4-Bromo-Beta-Homophenylalanine

Introduction: The Significance of 4-Bromo-Beta-Homophenylalanine in Modern Drug Discovery

4-Bromo-beta-homophenylalanine is a synthetic amino acid derivative that is gaining significant attention within the pharmaceutical and biotechnology sectors. As a beta-amino acid, its altered backbone structure, compared to the canonical alpha-amino acids, imparts unique conformational constraints and resistance to enzymatic degradation. The incorporation of a bromine atom at the para-position of the phenyl ring further modulates its electronic and lipophilic properties. These structural modifications make 4-bromo-beta-homophenylalanine a valuable building block in the synthesis of peptidomimetics and other novel therapeutic agents, particularly in the development of treatments for neurological disorders and in cancer research. This guide provides a comprehensive overview of the known physicochemical properties of 4-bromo-beta-homophenylalanine and outlines authoritative experimental protocols for the determination of key parameters that are not yet fully characterized in the public domain.

Molecular Structure and Fundamental Properties

The foundational step in characterizing any molecule for drug development is to establish its fundamental structural and physical properties.

Molecular Structure:

4-Bromo-beta-homophenylalanine, systematically named (3R)-3-amino-4-(4-bromophenyl)butanoic acid (for the D-enantiomer), possesses a chiral center at the beta-carbon of the butyric acid backbone. The phenyl ring is substituted with a bromine atom at the para (4) position.

Chemical and Physical Properties Summary:

| Property | Value (4-Bromo-D-beta-homophenylalanine hydrochloride) | Notes and Significance for Drug Development |

| Molecular Formula | C10H12BrNO2·HCl | The elemental composition is fundamental for mass spectrometry and analytical characterization. |

| Molecular Weight | 294.58 g/mol | Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |

| Appearance | White powder | A basic but important quality control parameter. |

| Purity | ≥ 98.5% | High purity is critical for reliable experimental results and for therapeutic applications. |

| Storage Conditions | 0-8°C | Indicates the compound may be sensitive to higher temperatures, requiring controlled storage to prevent degradation. |

Experimental Determination of Key Physicochemical Parameters

The following sections detail robust, field-proven methodologies for the experimental determination of the critical physicochemical properties of 4-bromo-beta-homophenylalanine. The causality behind these experimental choices is explained to provide a deeper understanding of the data acquisition process.

Melting Point: A Gateway to Purity and Stability

The melting point is a crucial indicator of a compound's purity and thermal stability. For crystalline solids, a sharp melting range typically signifies high purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid crystalline substance.

-

Sample Preparation: A small, dry sample of 4-bromo-beta-homophenylalanine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range[1][2].

Causality of Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate melting point determination. A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.

Solubility Profile: Predicting Bioavailability and Formulation Feasibility

A compound's solubility in various solvents, particularly in aqueous and organic media, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

-

System Preparation: An excess amount of 4-bromo-beta-homophenylalanine is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of 4-bromo-beta-homophenylalanine in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, representing the true thermodynamic solubility. Maintaining a constant temperature is critical as solubility is temperature-dependent. HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value(s) of a molecule describe its state of ionization at different pH values. For an amino acid derivative like 4-bromo-beta-homophenylalanine, which has both an acidic carboxylic acid group and a basic amino group, determining the pKa values is essential for predicting its charge, solubility, and receptor interactions at physiological pH.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

-

Solution Preparation: A precise amount of 4-bromo-beta-homophenylalanine is dissolved in a known volume of water or a suitable co-solvent. The solution is made acidic (e.g., to pH 2) with a standard solution of a strong acid (e.g., HCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been neutralized.

-

Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net zero charge, can be calculated from the pKa values of the carboxylic acid and amino groups.

Causality of Experimental Choices: Starting at a low pH ensures that both the carboxylic acid and amino groups are fully protonated. The slow, incremental addition of a strong base allows for the gradual deprotonation of these groups, and the resulting titration curve provides a clear visualization of the buffering regions and equivalence points, from which the pKa values can be accurately determined[3][4][5].

Diagram: Titration Curve Analysis for pKa Determination

Caption: Logical flow for determining pKa values from potentiometric titration data.

Lipophilicity (LogP): A Predictor of Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

-

Partitioning: A known amount of 4-bromo-beta-homophenylalanine is dissolved in one of the phases, and the two phases are combined in a separation funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality of Experimental Choices: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution. The choice of analytical technique must be sensitive enough to accurately measure the compound's concentration in both phases, which can differ by several orders of magnitude[6][7][8].

Conclusion: A Pathway to Comprehensive Characterization

While a complete, experimentally verified physicochemical profile of 4-bromo-beta-homophenylalanine is not yet fully consolidated in publicly accessible literature, this guide provides a robust framework for its characterization. The inherent value of this molecule in the synthesis of novel therapeutics necessitates a thorough understanding of its properties. By employing the authoritative and self-validating experimental protocols detailed herein, researchers and drug development professionals can systematically generate the critical data required to advance their discovery and development programs. The principles and methodologies outlined serve as a reliable roadmap for the comprehensive physicochemical analysis of 4-bromo-beta-homophenylalanine and other novel chemical entities.

References

-

DergiPark Akademik. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-953. Retrieved February 9, 2026, from [Link]

-

Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(24), 16378-16387. Retrieved February 9, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved February 9, 2026, from [Link]

-

Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(24), 16378–16387. Retrieved February 9, 2026, from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved February 9, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 9, 2026, from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 9, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved February 9, 2026, from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 9, 2026, from [Link]

-

Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids | pH, pKa1 and pKa2 | Amino Acids (Part 4) - Biochemistry for MCAT, DAT [Video]. YouTube. Retrieved February 9, 2026, from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 9, 2026, from [Link]

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 9, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 9, 2026, from [Link]

-

Industrial & Engineering Chemistry Research. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. 60(1), 478-495. Retrieved February 9, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 9, 2026, from [Link]

-

Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. Retrieved February 9, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 9, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromoisatin. Retrieved February 9, 2026, from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. scribd.com [scribd.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Technical Monograph: Fmoc-beta-HoPhe(4-Br)-OH in Peptidomimetic Design

Here is an in-depth technical monograph on Fmoc-beta-HoPhe(4-Br)-OH , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

Fmoc-beta-HoPhe(4-Br)-OH is a specialized non-proteinogenic amino acid used primarily in the synthesis of protease-resistant peptidomimetics. Chemically defined as Fmoc-(S)-3-amino-4-(4-bromophenyl)butyric acid , this building block introduces both backbone homologation (via the beta-carbon insertion) and electronic modulation (via the 4-bromo substituent) into peptide sequences.

The "beta-homo" designation in this context refers to the homologation of the peptide backbone relative to Phenylalanine, resulting in a

Key Chemical Data

| Property | Specification |

| Chemical Name | Fmoc-(S)-3-amino-4-(4-bromophenyl)butyric acid |

| Common Abbreviation | Fmoc-β-HoPhe(4-Br)-OH |

| CAS Number | 270062-86-7 |

| Molecular Weight | 480.35 g/mol |

| Molecular Formula | |

| Chirality | L-isomer (S-configuration at the |

| Purity Standard | |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

Structural Analysis & Nomenclature

Understanding the nomenclature is vital for preventing synthetic errors, as "homo" and "beta" are often used variably in catalog descriptions.

-

-Amino Acid Classification: This compound is a

-

Homologation: It is the

-homolog of 4-bromo-phenylalanine.-

Parent: 4-Bromo-Phe (

-amino- -

Target:

-HoPhe(4-Br) (

-

-

4-Bromo Substitution: The para-bromo group serves two functions:

-

Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor), forming orthogonal interactions with backbone carbonyls or receptor side chains.

-

Synthetic Handle: The aryl bromide allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on the solid phase.

-

Synthesis & Manufacturing Logic

The synthesis of Fmoc-beta-HoPhe(4-Br)-OH typically follows the Arndt-Eistert homologation pathway, starting from the commercially available alpha-amino acid Fmoc-Phe(4-Br)-OH. This route preserves the stereochemistry of the starting material.

Reaction Pathway (Arndt-Eistert Homologation)

Figure 1: The Arndt-Eistert homologation pathway converts the alpha-amino acid to the beta-homolog while retaining the chiral configuration.

Critical Control Point: The formation of the diazoketone must be strictly temperature-controlled (-15°C to 0°C) to prevent racemization. The subsequent Wolff rearrangement is often catalyzed by silver benzoate under sonication to ensure high yield and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Incorporating

Coupling Protocol

Standard HBTU/DIEA conditions often lead to incomplete coupling or deletion sequences. The following "Self-Validating" protocol is recommended:

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to enhance reactivity.

-

Stoichiometry: Increase the molar excess of the amino acid to 4.0 equivalents .

-

Solvent System: Use DMF/NMP (1:1) to minimize aggregation, which is common with

-peptide backbones. -

Reaction Time: Extend coupling time to 2 hours (double coupling recommended).

Deprotection

The Fmoc group on a

-

Reagent: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation in adjacent residues).

-

Monitoring: Use the Chloranil test (for secondary amines) or TNBS test (for primary amines) to confirm deprotection. Note: The Kaiser test can be less sensitive for

-amines.

Experimental Workflow Diagram

Figure 2: Optimized SPPS cycle for sterically demanding beta-amino acids.

Applications in Drug Discovery

Proteolytic Stability

Peptides containing

Halogen Bonding

The 4-Br substituent allows for specific tuning of receptor affinity. Bromine is lipophilic and can fill hydrophobic pockets more effectively than a methyl group, while also engaging in halogen bonding with backbone carbonyl oxygens of the receptor, potentially increasing potency by 10-100 fold.

Foldamer Design

-Amino acids promote the formation of specific secondary structures known as helices (e.g., the 14-helix). Fmoc-beta-HoPhe(4-Br)-OH is frequently used to stabilize these helices in "stapled" peptide mimics.Storage and Stability

-

Storage: Store at

to -

Light Sensitivity: The aryl bromide moiety is mildly light-sensitive. Store in amber vials to prevent photodebromination over extended periods.

References

-

Watson International . (n.d.). Fmoc-beta-HoPhe(4-Br)-OH CAS 270062-86-7.[1][2] Retrieved from [Link]

-

PubChem . (2025).[3] Fmoc-4-Amino-L-phenylalanine and Analogs (Structural Reference). National Library of Medicine. Retrieved from [Link]

Sources

Advanced Peptidomimetics: The Strategic Role of Fmoc-beta-HoPhe(4-Br)-OH

Topic: Role of Fmoc-beta-HoPhe(4-Br)-OH in Peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, Fmoc-beta-HoPhe(4-Br)-OH (Fmoc-L-beta-homophenylalanine(4-bromo)) represents a dual-utility building block that bridges the gap between structural stability and chemical diversity. Unlike standard alpha-amino acids, this beta-homolog provides the backbone extension necessary for protease-resistant foldamers. Simultaneously, the 4-bromo substituent serves as a high-fidelity "reactive handle" for late-stage diversification via Palladium-catalyzed cross-coupling.

This guide details the physicochemical properties, synthesis, solid-phase integration, and strategic applications of Fmoc-beta-HoPhe(4-Br)-OH, providing a validated roadmap for its use in generating high-affinity peptidomimetic libraries.

Chemical Foundation & Synthesis

Structural Significance

The transition from Phenylalanine (Phe) to beta-Homophenylalanine (beta-HoPhe) involves the insertion of a methylene group (-CH2-) into the backbone. This homologation fundamentally alters the Ramachandran plot accessibility, allowing the formation of stable secondary structures such as the 14-helix (in beta-peptides) which are distinct from the alpha-helices of natural proteins.

The 4-Bromo (para-bromo) substitution adds two critical dimensions:

-

Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor) in halogen bonding interactions with target receptor carbonyls or histidines, potentially increasing binding affinity by 1–2 kcal/mol.

-

Orthogonal Reactivity: It remains inert during standard Fmoc SPPS conditions (TFA, Piperidine) but activates under specific Pd-catalyzed conditions, allowing for "on-resin" library generation.

Synthesis via Arndt-Eistert Homologation

The production of Fmoc-beta-HoPhe(4-Br)-OH typically proceeds via the Arndt-Eistert homologation of the commercially available alpha-amino acid precursor.[1] This pathway preserves stereochemistry while extending the carbon chain.

Key Mechanistic Steps:

-

Activation: Conversion of Fmoc-Phe(4-Br)-OH to a mixed anhydride.

-

Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the alpha-diazoketone.

-

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the beta-amino acid.

Figure 1: The Arndt-Eistert Homologation pathway for synthesizing beta-amino acids from alpha-precursors, ensuring retention of chirality.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating beta-amino acids requires modified protocols due to their altered reactivity and propensity for aggregation (beta-sheet formation).

Coupling Protocol

Beta-amino acids generally exhibit slower coupling kinetics than alpha-amino acids due to the increased flexibility of the backbone and steric bulk of the side chain.

-

Recommended Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Why: This combination minimizes racemization better than HOBt and provides superior solvation for difficult sequences.

-

-

Stoichiometry: 3-4 equivalents of Amino Acid : DIC : Oxyma relative to resin loading.

-

Reaction Time: Extended coupling (2 x 60 min) or microwave-assisted coupling (75°C for 5 min) is often required.

Deprotection & Monitoring

-

Reagent: 20% Piperidine in DMF (Standard).

-

Monitoring: The Kaiser test (ninhydrin) may be less sensitive for beta-amines. The Chloranil test is recommended for secondary amines or difficult sequences.

Troubleshooting Table

| Issue | Causality | Solution |

| Incomplete Coupling | Steric hindrance of the beta-carbon; Aggregation of the growing chain. | Double couple; Switch to HATU/HOAt (use < 2 eq base to prevent epimerization). Use PEG-PS resin. |

| Racemization | Over-activation of the carboxyl group; Excessive base during coupling. | Avoid phosphonium salts (PyBOP) with high base loads. Use DIC/Oxyma (neutral pH activation). |

| Low Solubility | Beta-peptides form stable secondary structures (14-helix) that aggregate. | Use "Magic Mixture" solvents (DCM/DMF/NMP/Triton-X). Incorporate pseudoproline dipeptides if applicable. |

Strategic Application: Late-Stage Diversification

The defining feature of Fmoc-beta-HoPhe(4-Br)-OH is its ability to serve as a scaffold for Diversity-Oriented Synthesis (DOS) . The aryl bromide remains intact through the peptide assembly but reacts chemoselectively under Palladium catalysis.

On-Resin Suzuki-Miyaura Cross-Coupling

This protocol allows for the rapid generation of biaryl libraries (e.g., mimicking biphenyl pharmacophores found in privileged drug structures) directly on the solid support.

Validated Protocol:

-

Resin Preparation: Swell peptidyl-resin (containing 4-Br-beta-HoPhe) in degassed DMF.

-

Catalyst Solution: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3 / S-Phos (for sterically demanding boronic acids).

-

Reagent: Aryl Boronic Acid (5.0 eq) + 2M Na2CO3 (aqueous, 5.0 eq).

-

Reaction: Heat to 80°C for 4–12 hours under Argon atmosphere.

-

Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Self-Validation Step: Cleave a micro-sample of the resin. Analyze via LC-MS. The mass shift from [M]+ (Bromide) to [M - Br + Aryl]+ confirms conversion. A specific "des-bromo" byproduct (replacement of Br with H) indicates catalyst poisoning or insufficient oxidative addition.

Figure 2: Workflow for On-Resin Suzuki-Miyaura Cross-Coupling, enabling the transformation of the 4-Br handle into diverse biaryl moieties.

Structural Impact & Bioactivity[2]

Protease Resistance

Beta-amino acids are not recognized by most endogenous proteases (e.g., chymotrypsin, pepsin). Incorporating Fmoc-beta-HoPhe(4-Br)-OH into a sequence creates a "stop point" for enzymatic degradation, significantly extending the plasma half-life of the therapeutic candidate.

Secondary Structure Induction

While alpha-peptides typically form alpha-helices (3.6 residues/turn), beta-peptides containing beta-HoPhe residues tend to adopt a 14-helix (approx 3 residues/turn, defined by 14-membered ring H-bonds).

-

Design Rule: To induce a stable helix, alternate beta-HoPhe residues with beta-homo-lysine or beta-homo-leucine. The 4-Br substituent projects outward from the helix, making it an ideal position for interacting with deep hydrophobic pockets in GPCRs or protein-protein interaction interfaces.

Figure 3: Structural comparison showing the backbone extension in beta-peptides that leads to distinct helical folding and protease stability.

References

-

Synthesis of Fmoc-beta-Homoamino Acids: Müller, A., Vogt, C., & Sewald, N. (1998).[2] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis.

-

Suzuki Coupling on Peptides: Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides." Bioorganic & Medicinal Chemistry Letters.

-

Beta-Peptide Structure: Seebach, D., & Matthews, J. L. (1997). "β-Peptides: a surprise at every turn." Chemical Communications.

-

Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

-

SPPS of Beta-Peptides: Arvidsson, P. I., et al. (2001). "On the coupling steps in solid-phase β-peptide synthesis." ChemBioChem.

Sources

Technical Guide: Structural and Functional Divergence of Fmoc-Phe(4-Br)-OH vs. Fmoc-β-HoPhe(4-Br)-OH

Executive Summary

This guide provides a rigorous technical comparison between Fmoc-Phe(4-Br)-OH (an

Key Takeaway: The insertion of a single methylene unit (

Part 1: Molecular Architecture & Nomenclature

To understand the functional divergence, we must first dissect the atomic connectivity. The "Ho" (Homo) designation in the

Structural Comparison

| Feature | Fmoc-Phe(4-Br)-OH | Fmoc-β-HoPhe(4-Br)-OH |

| Class | ||

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid |

| Backbone Atoms | 2 (N-C | 3 (N-C |

| Side Chain Location | ||

| Side Chain Identity | 4-Bromobenzyl | 4-Bromobenzyl |

| Chirality | L-Configuration (S) | L-Configuration (S) |

The "Methylene Insertion" Effect

The defining difference is the Arndt-Eistert homologation product. In the

- -Variant: The amine and carboxyl are separated by 1 carbon .[1]

- -Variant: The amine and carboxyl are separated by 2 carbons .

Visualization of Backbone Divergence

The following diagram illustrates the atomic insertion that differentiates the two molecules.

Caption: Schematic comparison of the backbone. Note the insertion of the Alpha-Carbon spacer (Red) in the Beta-Homo variant, pushing the side-chain-bearing carbon to the Beta position.

Part 2: Synthetic Implications (SPPS)

The structural difference profoundly impacts the kinetics of Solid Phase Peptide Synthesis. The extra methylene group in Fmoc-β-HoPhe(4-Br)-OH introduces additional degrees of freedom, often leading to slower reaction rates and difficult couplings due to local steric bulk and folding on the resin.

Coupling Kinetics & Reagents[2][3]

-

Fmoc-Phe(4-Br)-OH: Behaves like standard Phenylalanine. Fast coupling kinetics (typically 20-40 mins). Standard reagents (DIC/Oxyma or HBTU/DIEA) are sufficient.

-

Fmoc-β-HoPhe(4-Br)-OH: The

-amino acid amine is less nucleophilic and more sterically hindered.-

Risk: Incomplete coupling leading to deletion sequences.

-

Solution: Requires more potent coupling reagents (e.g., HATU/HOAt ) and extended reaction times (double coupling, 2 x 60 mins).

-

Optimized Coupling Protocol for β-Amino Acids

This protocol is self-validating via the Chloranil test (more sensitive for secondary amines, though here we check primary amines) or the Kaiser test.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (The Critical Step):

-

Reagents: 3.0 eq Fmoc-β-HoPhe(4-Br)-OH, 2.9 eq HATU, 6.0 eq DIEA.

-

Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for

-AAs to disrupt aggregation. -

Pre-activation: Mix AA and HATU in NMP, add DIEA. React for 1 min (yellow color change).

-

-

Coupling: Add activated solution to resin.[2] Shake for 60 minutes .

-

Re-Coupling (Mandatory): Drain. Repeat Step 3 & 4 with fresh reagents.

-

Validation: Perform Kaiser Test .

-

Blue beads: Incomplete coupling

Proceed to 3rd coupling at 50°C. -

Colorless beads: Complete

Wash DCM/DMF.

-

Part 3: Structural Biology & Pharmacokinetics

The primary motivation for substituting the

Proteolytic Stability (The "Velcro" Effect)

Proteases (e.g., Chymotrypsin, Pepsin) have active sites evolved to recognize the specific distance and geometry of the

-

Mechanism: The

-backbone expands this distance and alters the hydrogen bonding vector. The enzyme's catalytic triad cannot align with the scissile bond. -

Result: Peptides containing Fmoc-β-HoPhe(4-Br)-OH exhibit half-lives in plasma measured in days , compared to minutes for the

-analog.

Foldamers (Secondary Structure)

While

-

14-Helix: Stabilized by H-bonds between

and -

Application: This structure is distinct enough to avoid immune surveillance but stable enough to disrupt protein-protein interactions (PPIs).

Caption: Mechanism of proteolytic resistance. The extended backbone of the Beta-variant prevents the protease from engaging the scissile amide bond.

Part 4: Medicinal Chemistry Utility (The 4-Br Handle)

Both molecules possess the 4-Bromo substituent. This is not merely a hydrophobic group but a functional handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

-

Workflow: Synthesize the peptide on-resin

Perform Suzuki coupling on the 4-Br position (e.g., adding biaryl systems) -

Caution: When using the

-variant, the 14-helix structure may sterically occlude the Bromine atom more than the

References

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link -

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

-Amino acids: Versatile peptidomimetics.[3] Current Medicinal Chemistry, 9(8), 811-822. Link -

Aguilar, M. I. (Ed.). (2010).[4] Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Humana Press. Link

Sources

applications of halogenated beta-amino acids in drug discovery

Advanced Applications of Halogenated -Amino Acids in Drug Discovery

Executive Summary: The Convergence of Stability and Specificity

In the landscape of modern medicinal chemistry, the incorporation of halogenated

-

-Amino Acid Backbone: Introduces proteolytic resistance and novel secondary structures (e.g.,

-

Halogenation (F, Cl, Br, I): Modulates lipophilicity, metabolic stability, and enables specific "halogen bonding" (XB) interactions that can increase potency by orders of magnitude.

This guide provides a mechanistic breakdown of these moieties, detailed protocols for their synthesis and validation, and analysis of their successful deployment in FDA-approved therapeutics like Sitagliptin.

Molecular Mechanics & Structural Biology[1]

The "Fluoro-Stabilization" Effect and Backbone Rigidity

The introduction of fluorine into the

-

-Inductive Effect: Fluorine withdraws electron density from the

-

Conformational Locking: In

-peptides, fluorinated side chains can enforce specific gauche(+) or gauche(-) conformations due to the gauche effect (preference of

Halogen Bonding (XB): The -Hole

Beyond fluorine, heavier halogens (Cl, Br, I) are utilized for their ability to form halogen bonds.[1][2] Unlike hydrogen bonds, XB is highly directional.

-

Mechanism: The halogen atom exhibits an anisotropic electron distribution.[1][2] While the equatorial region is electron-rich, the region along the C-X bond axis (distal to carbon) is electron-deficient, forming a positive potential patch known as the

-hole .[1] -

Interaction Geometry: This positive patch interacts attractively with nucleophiles (Lewis bases like backbone carbonyls, His nitrogens, or Met sulfurs) in the target protein.

Visualization: Halogen Bonding Geometry

The following diagram illustrates the strict geometric requirements for a high-affinity halogen bond, contrasting it with isotropic interactions.

Figure 1: Schematic of the Halogen Bond (XB).[1] The interaction is driven by the electropositive

Therapeutic Case Study: Sitagliptin (Januvia)[4]

Sitagliptin is the archetypal success story for halogenated

Structural Analysis[1]

-

Core Scaffold: A

-amino acid derivative (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid).[6] -

Role of the

-Amine: The primary amine forms critical hydrogen bond networks with Glu205 , Glu206 , and Tyr662 in the DPP-4 active site.[3] The -

Role of the Trifluorophenyl Group:

-

Metabolic Stability: The fluorine atoms block P450-mediated oxidation sites on the phenyl ring.

-

Hydrophobic Fit: The 2,4,5-trifluoro pattern is optimized to fill the S1 hydrophobic pocket of DPP-4, engaging in

-stacking and hydrophobic interactions that a non-halogenated ring could not achieve with the same affinity.

-

Visualization: Sitagliptin Pharmacophore

Figure 2: Structure-Activity Relationship (SAR) of Sitagliptin. The halogenated pharmacophore (Red) is critical for S1 pocket occupancy and metabolic resistance.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Halogenated -Peptides

Incorporating

Protocol: Fmoc-Strategy for Difficult Sequences

-

Resin Selection: Use Rink Amide ChemMatrix or PEG-PS resin. The PEG backbone improves swelling and accessibility for the bulky

-amino acids. -

Coupling Cocktail (The "Difficult" Cycle):

-

Standard DIC/HOBt is often insufficient.

-

Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.

-

Stoichiometry: 3 eq. Fmoc-

-AA : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. DIEA.

-

-

Microwave Assistance: Essential for halogenated residues.

-

Temp: 75°C.

-

Time: 2 x 10 min (Double coupling is mandatory).

-

-

Deprotection:

-

20% Piperidine in DMF with 0.1 M HOBt .

-

Note: HOBt suppresses aspartimide formation, a common side reaction in

-rich sequences.

-

Visualization: Modified SPPS Workflow

Figure 3: Optimized SPPS cycle for Halogenated

Validation: Proteolytic Stability Assay

To verify the "fluoro-stabilization" effect, the synthesized peptide must be challenged against aggressive proteases.

Materials:

- -Chymotrypsin (Sigma, Type II) or Pepsin.

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8 (for Chymotrypsin).

-

Internal Standard: N-Acetyl-L-Tryptophan (non-cleavable reference).

Step-by-Step Methodology:

-

Preparation: Dissolve peptide to 200

M in buffer. -

Initiation: Add enzyme at a [Enzyme]:[Peptide] ratio of 1:100 (w/w). Incubate at 37°C.

-

Sampling: Aliquot 50

L at t=0, 15, 30, 60, 120, and 240 min. -

Quenching: Immediately add 50

L of 10% TFA/Acetonitrile to stop digestion. -

Analysis: Inject onto RP-HPLC (C18 column).

-

Calculation: Plot % remaining peptide vs. time. Calculate half-life (

).-

Expectation: Halogenated

-peptides often show

-

Quantitative Data Summary

The following table summarizes the impact of halogenation on key physicochemical properties relevant to drug discovery.

| Property | Standard | Halogenated | Benefit in Drug Discovery | |

| Proteolytic Stability ( | < 30 min | 4 - 8 hours | > 24 hours | Extended plasma half-life; reduced dosing frequency. |

| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | High (Tunable) | Improved membrane permeability and BBB crossing. |

| Binding Affinity ( | Baseline | Variable | Enhanced (10-100x) | Halogen bonding fills hydrophobic pockets; increases potency. |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High | Blockade of P450 oxidative sites (e.g., F-substitution). |

References

-

Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Source: National Institutes of Health (PMC) URL:[Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Source: American Chemical Society (Biochemistry) URL:[Link]

-

Sitagliptin: DrugBank Online. Source: DrugBank URL:[Link]

-

Impact of fluorination on proteolytic stability of peptides: a case study with

-chymotrypsin and pepsin. Source: PubMed URL:[Link] -

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: American Chemical Society (J. Med. Chem.) URL:[Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols URL:[Link]

Sources

- 1. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

- 4. Identification of sitagliptin binding proteins by affinity purification mass spectrometry: Sitagliptin binding proteins identified by affinity purification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

A Comprehensive Technical Guide to the Solubility of Fmoc-β-HoPhe(4-Br)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptide and peptidomimetic scaffolds is a cornerstone of modern drug discovery. These unique building blocks offer the potential to enhance potency, stability, and pharmacokinetic profiles. Among these, Fmoc-β-HoPhe(4-Br)-OH, a brominated β-homophenylalanine derivative, presents intriguing possibilities for structural and functional modifications of therapeutic peptides. However, the successful integration of such specialized reagents into synthetic workflows is fundamentally dependent on a thorough understanding of their physicochemical properties, paramount among which is solubility.

This in-depth technical guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of solvent compatibility. Instead, it provides a foundational understanding of the factors governing the solubility of Fmoc-β-HoPhe(4-Br)-OH, offers a robust experimental framework for its determination, and presents extrapolated guidance based on structurally related analogs. Our objective is to empower researchers with the knowledge to confidently and efficiently utilize this promising, yet under-characterized, building block in their drug development endeavors.

Deconstructing the Molecule: Structural Determinants of Solubility

The solubility of Fmoc-β-HoPhe(4-Br)-OH is a direct consequence of its molecular architecture. A judicious analysis of its constituent moieties provides predictive insights into its behavior in various organic solvents.

-

The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group is the dominant feature influencing the molecule's solubility. This aromatic system imparts significant non-polar character, suggesting good solubility in solvents capable of van der Waals interactions.

-

The β-Homophenylalanine Core: The presence of an additional methylene group in the backbone, characteristic of β-amino acids, can subtly alter solubility compared to its α-amino acid counterpart. This may influence crystal packing and solvation energies.

-

The 4-Bromophenyl Side Chain: The bromo-substituted phenyl ring further enhances the hydrophobic nature of the molecule. The electron-withdrawing bromine atom can also introduce dipole-dipole interactions.

-

The Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding, suggesting that polar aprotic solvents capable of accepting hydrogen bonds will be effective solubilizing agents.

Based on this structural analysis, we can anticipate that Fmoc-β-HoPhe(4-Br)-OH will exhibit favorable solubility in polar aprotic solvents commonly used in peptide synthesis and be less soluble in non-polar and polar protic solvents.

Solubility Profile: An Evidence-Based Extrapolation

While specific quantitative solubility data for Fmoc-β-HoPhe(4-Br)-OH is not extensively documented in publicly available literature, we can extrapolate a likely solubility profile from its parent compound, Fmoc-L-β-homophenylalanine, and other related Fmoc-protected amino acids.

| Organic Solvent | Abbreviation | Expected Solubility of Fmoc-β-HoPhe(4-Br)-OH | Rationale and Field Insights |

| N,N-Dimethylformamide | DMF | High | A workhorse in solid-phase peptide synthesis (SPPS), DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of Fmoc-amino acids.[1] Its ability to disrupt intermolecular hydrogen bonds is key to dissolving these molecules. |

| Dimethyl Sulfoxide | DMSO | High | Another highly polar aprotic solvent, DMSO is often used for challenging solubilizations due to its strong hydrogen bond accepting capabilities.[2][3] It is particularly effective for dissolving compounds that will be used in biological assays.[3] |

| N-Methyl-2-pyrrolidone | NMP | High | Similar to DMF, NMP is a polar aprotic solvent widely used in SPPS.[1] It is often considered a stronger solvent than DMF for certain applications. |

| Dichloromethane | DCM | Moderate to High | A less polar solvent than DMF or DMSO, DCM is effective at dissolving the hydrophobic Fmoc group.[2] It is a common solvent in Boc-chemistry SPPS and for wash steps in Fmoc-chemistry.[1] |

| Chloroform | CHCl₃ | Moderate to High | Similar in properties to DCM, chloroform is also expected to be a good solvent.[2] |

| Tetrahydrofuran | THF | Moderate | A less polar ether-based solvent, THF can be a suitable solvent, sometimes in combination with other solvents to enhance solubility.[4] |

| Ethyl Acetate | EtOAc | Moderate | This ester-based solvent is of intermediate polarity and is expected to offer moderate solubility.[2] |

| Acetone | (CH₃)₂CO | Moderate | A polar aprotic solvent, acetone should provide moderate solubility.[2] |

| Acetonitrile | ACN | Low to Moderate | While polar, ACN is a relatively poor solvent for many larger Fmoc-amino acids. |

| Water | H₂O | Very Low | The significant hydrophobic character of the Fmoc group and the bromophenyl side chain will lead to very low aqueous solubility.[2] |

| Alcohols (e.g., Methanol, Ethanol) | MeOH, EtOH | Low | These polar protic solvents are generally not ideal for dissolving Fmoc-amino acids due to the potential for esterification of the carboxylic acid and their propensity for hydrogen bonding with themselves rather than the solute. |

A Robust Protocol for the Experimental Determination of Solubility

The following detailed protocol provides a self-validating system for researchers to precisely determine the solubility of Fmoc-β-HoPhe(4-Br)-OH in a solvent of interest. This method is designed to be both accurate and resource-efficient.

Materials and Equipment

-

Fmoc-β-HoPhe(4-Br)-OH (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of Fmoc-β-HoPhe(4-Br)-OH.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add a pre-weighed excess of Fmoc-β-HoPhe(4-Br)-OH (e.g., 20 mg). The key is to ensure undissolved solid remains after equilibration.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Clarification:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a micropipette and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates. This clarified solution is your saturated stock.

-

-

HPLC Analysis:

-

Prepare a series of accurate dilutions of the clarified saturated stock solution using the same solvent.

-

Concurrently, prepare a set of calibration standards of Fmoc-β-HoPhe(4-Br)-OH of known concentrations in the same solvent.

-

Analyze both the diluted samples and the calibration standards by reverse-phase HPLC with UV detection at a wavelength where the Fmoc group has a strong absorbance (typically around 265 nm or 301 nm).

-

-

Quantification and Solubility Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of Fmoc-β-HoPhe(4-Br)-OH in the tested solvent under the specified conditions.

-

Concluding Remarks for the Practicing Scientist

A comprehensive understanding of the solubility of Fmoc-β-HoPhe(4-Br)-OH is not merely an academic exercise; it is a critical prerequisite for its successful application in the synthesis of novel peptide-based therapeutics. While direct, quantitative data for this specific reagent remains to be widely published, the principles outlined in this guide provide a robust framework for its informed use. By understanding the structural determinants of its solubility and employing the detailed experimental protocol provided, researchers can confidently integrate Fmoc-β-HoPhe(4-Br)-OH into their synthetic strategies, thereby unlocking its full potential in the design and development of next-generation pharmaceuticals.

References

-

Chem-Impex. Fmoc-L-β-homophenylalanine. [Link]

-

Chem-Impex. Fmoc-4-phenyl-L-β-homophenylalanine. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

Chemsrc. Fmoc-L-beta-homophenylalanine. [Link]

-

Chem-Impex. Fmoc-4-bromo-L-phenylalanine. [Link]

-

Sandomenico, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7431. [Link]

-

GenScript. Peptide Solubility Guidelines. [Link]

-

Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

-

López, J., & Albericio, F. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. [Link]

-

BuyersGuideChem. Fmoc-D-beta-Phe(4-Br)-OH. [Link]

-

PubChem. 4-Bromo-L-phenylalanine. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Fmoc-β-HoPhe(4-Br)-OH

Introduction: The Significance of Fmoc-β-HoPhe(4-Br)-OH in Modern Drug Discovery

In the landscape of peptide chemistry and pharmaceutical development, the incorporation of unnatural amino acids is a cornerstone strategy for creating novel therapeutics with enhanced properties. Fmoc-β-HoPhe(4-Br)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propan-1-ol, represents a particularly valuable building block. As a β-amino alcohol derivative of phenylalanine, it introduces conformational constraints into peptide backbones, which can significantly improve metabolic stability and receptor-binding affinity.

The presence of a bromine atom on the phenyl ring is not merely an isotopic label; it serves as a versatile chemical handle for post-synthetic modifications via cross-coupling reactions, enabling the construction of complex molecular architectures and peptide libraries for drug screening.[1] The N-terminal fluorenylmethoxycarbonyl (Fmoc) group ensures its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[2][3]

This guide provides an in-depth, scientifically grounded overview of a reliable synthetic pathway to Fmoc-β-HoPhe(4-Br)-OH. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind reagent selection, reaction conditions, and in-process controls, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it with confidence.

Conceptual Blueprint: A Retrosynthetic Approach

Before embarking on the synthesis, a logical retrosynthetic analysis allows us to deconstruct the target molecule into readily available starting materials. This process illuminates the key transformations required and informs our overall strategy.

Caption: Retrosynthetic analysis of Fmoc-β-HoPhe(4-Br)-OH.

This analysis reveals a robust three-step synthetic pathway starting from the commercially available N-Boc-4-bromo-L-phenylalanine.[4][5]

The Synthetic Pathway: From Protected Amino Acid to Target Molecule

Our forward synthesis strategy is designed for scalability, purity, and stereochemical retention. It begins with the selective reduction of the carboxylic acid, followed by a protecting group exchange, and culminates in the final Fmoc protection.

Caption: Overall synthetic scheme for Fmoc-β-HoPhe(4-Br)-OH.

Step 1: Selective Reduction of N-Boc-4-bromo-L-phenylalanine

Objective: To selectively reduce the carboxylic acid moiety to a primary alcohol without affecting the Boc protecting group or the aromatic bromine.

Mechanistic Rationale: The choice of reducing agent is critical. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective, they can be difficult to handle on a large scale and require stringent anhydrous conditions. A more practical and equally effective alternative is a borane complex, such as Borane Dimethyl Sulfide (BH₃·SMe₂). Boranes are chemoselective for carboxylic acids over the carbamate (Boc) group and other esters. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol. A general process for reducing amino acids using borane complexes has been previously described.[6]

Detailed Experimental Protocol: Step 1

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-bromo-L-phenylalanine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add Borane Dimethyl Sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 1.5-2.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases. This step safely neutralizes any excess borane.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Work-up & Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.

Quantitative Data: Step 1

| Parameter | Expected Value |

| Typical Yield | 85 - 95% |

| Purity (Post-Chromatography) | >98% (by HPLC) |

| Appearance | White to off-white solid |

Step 2: Boc Deprotection to Yield the Free Amino Alcohol

Objective: To remove the acid-labile Boc protecting group to expose the primary amine for the subsequent Fmoc protection step.

Mechanistic Rationale: The tert-Butoxycarbonyl (Boc) group is designed for its stability in basic and neutral conditions but its facile cleavage under acidic conditions.[7] Strong acids like Trifluoroacetic Acid (TFA) are commonly used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged, and subsequent decarboxylation to release the free amine.

Detailed Experimental Protocol: Step 2

-

Reaction Setup: Dissolve the N-Boc-4-bromo-L-phenylalaninol from Step 1 in Dichloromethane (DCM) (approx. 10 mL per gram).

-

Reagent Addition: Add Trifluoroacetic Acid (TFA) (3-5 eq) dropwise at room temperature.

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf value and will be ninhydrin-positive.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Purification: The resulting TFA salt can often be used directly in the next step after thorough drying. Alternatively, it can be neutralized by dissolving the residue in a minimal amount of water and basifying with a mild base like NaHCO₃, followed by extraction with an organic solvent.

Quantitative Data: Step 2

| Parameter | Expected Value |

| Typical Yield | >95% (often quantitative and used crude) |

| Purity | Sufficient for next step without purification |

| Appearance | Viscous oil or white solid (as TFA salt) |

Step 3: N-Terminal Fmoc Protection

Objective: To install the base-labile Fmoc protecting group onto the primary amine of 4-Bromo-L-phenylalaninol, yielding the final product.

Mechanistic Rationale: This is a standard nucleophilic acyl substitution. The free amine of the amino alcohol acts as a nucleophile, attacking the carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The reaction is typically performed in a biphasic system (e.g., dioxane and aqueous sodium bicarbonate) to maintain a basic pH, which ensures the amine is in its deprotonated, nucleophilic state. The bicarbonate also neutralizes the N-hydroxysuccinimide (HOSu) leaving group as it is formed.[8] It is important to be aware that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement.[9]

Detailed Experimental Protocol: Step 3

-

Reaction Setup: Dissolve the crude 4-Bromo-L-phenylalaninol (TFA salt) from Step 2 in a 1:1 mixture of 1,4-Dioxane and 10% aqueous sodium bicarbonate solution.

-

Reagent Addition: To this stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-Dioxane dropwise.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the disappearance of the starting material (ninhydrin-positive) and the appearance of the product (ninhydrin-negative) by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product as a white solid.

Quantitative Data: Step 3

| Parameter | Expected Value |

| Typical Yield | 80 - 90% |

| Purity (Post-Chromatography) | >99% (by HPLC) |

| Appearance | White crystalline solid |

Workflow Visualization

The following diagram illustrates the practical laboratory workflow, emphasizing the cyclical nature of synthesis and analysis.

Caption: General experimental workflow for each synthetic step.

Conclusion

The synthesis of Fmoc-β-HoPhe(4-Br)-OH is a robust and reproducible process that provides access to a highly valuable building block for advanced peptide synthesis and drug development. By understanding the rationale behind each transformation—from the chemoselective reduction of the starting amino acid to the strategic exchange and installation of protecting groups—researchers can confidently execute this synthesis. The protocols described herein, coupled with diligent in-process monitoring, ensure the production of high-purity material ready for incorporation into the next generation of peptide-based therapeutics.

References

-

Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Available from: [Link]

-

Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Molecules. Available from: [Link]

-

Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available from: [Link]

- Methods for the synthesis of fmoc protected amines. (1996). Google Patents.

- Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters. (2005). Google Patents.

- Preparation method of Fmoc-beta-Ala-AA-OH. (2019). Google Patents.

-

4-Bromo-L-phenylalanine. (n.d.). PubChem. Available from: [Link]

-

β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Planning a Peptide Synthesis. (n.d.). AAPPTec. Available from: [Link]

-

An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. (2016). National Institutes of Health (NIH). Available from: [Link]

-

Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija. Available from: [Link]

-

Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. (2008). ResearchGate. Available from: [Link]

-

Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2016). ACS Publications. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]

- 7. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 8. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Protocol for Solid-Phase Synthesis of Peptides Incorporating the Sterically Hindered Amino Acid Fmoc-β-HoPhe(4-Br)-OH

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

The incorporation of unnatural or non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology. These novel building blocks allow for the rational design of peptidomimetics with enhanced properties, including increased metabolic stability, constrained conformations for improved receptor affinity, and novel functionalities.[1][2] One such building block, Fmoc-beta-Homo-Phenylalanine(4-Bromo)-OH (Fmoc-β-HoPhe(4-Br)-OH), presents unique opportunities and challenges. The β-homo-amino acid structure introduces an additional carbon into the peptide backbone, influencing secondary structure and proteolytic resistance. The 4-bromo substitution on the phenyl ring provides a handle for further chemical modification, such as cross-coupling reactions, and can enhance binding interactions through halogen bonding.

However, the successful incorporation of Fmoc-β-HoPhe(4-Br)-OH via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is non-trivial.[3] Its significant steric bulk, arising from both the β-amino acid scaffold and the substituted phenyl group, can impede coupling reactions, leading to deletion sequences and diminished final yields.[4] This application note provides a comprehensive, field-proven protocol for the efficient synthesis of peptides containing this challenging amino acid. We will delve into the rationale behind critical steps, from resin selection to final cleavage, and present a robust methodology tailored for researchers, scientists, and drug development professionals.

The Fmoc-SPPS Cycle: A Foundational Workflow

Fmoc-SPPS is the predominant method for peptide synthesis due to its use of milder, base-labile Nα-protection, which is compatible with a wide array of sensitive side-chain protecting groups.[3][5] The synthesis is a cyclical process involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[6]

Figure 1: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Materials and Reagents

High-quality reagents are paramount for successful peptide synthesis. The use of peptide synthesis-grade solvents, which are low in water and amine contaminants, is critical.[7]

| Reagent | Grade | Supplier Recommendation | Purpose |

| Resin | |||

| Rink Amide MBHA Resin (100-200 mesh) | SPPS Grade | NovaBiochem®, Others | Solid support for C-terminal amide peptides. |

| Solvents | |||

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher, Millipore | Primary solvent for washing, deprotection, and coupling reactions.[8] |

| Dichloromethane (DCM) | ACS Grade or higher | Major suppliers | Resin swelling and washing. |

| Piperidine | ACS Grade or higher | Sigma-Aldrich, Acros | Base for Fmoc-group removal. |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major suppliers | Base for activation/coupling reactions. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Major suppliers | Cleavage of peptide from resin and side-chain deprotection. |

| Amino Acids | |||

| Fmoc-protected Amino Acids | SPPS Grade | Bachem, ChemPep, Others | Standard peptide building blocks. |

| Fmoc-β-HoPhe(4-Br)-OH | Custom or Specialty | Specialty suppliers | The target unnatural amino acid. |

| Coupling Reagents | |||

| HATU | >98% Purity | Major suppliers | Potent activator for hindered amino acids.[9] |

| Scavengers | |||

| Triisopropylsilane (TIS) | >98% Purity | Major suppliers | Cation scavenger to prevent side reactions during cleavage.[10] |

| Deionized Water (H₂O) | 18 MΩ·cm | In-house | Scavenger in cleavage cocktail. |

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Part 1: Resin Preparation and Swelling

The initial swelling of the resin is crucial as it allows reagents to penetrate the polymer matrix.[8]

-

Weigh Resin: Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel (e.g., a fritted glass funnel or an automated synthesizer vessel).

-

Swell Resin: Add Dichloromethane (DCM) (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

-

Solvent Exchange: Drain the DCM and wash the resin 3 times with N,N-Dimethylformamide (DMF) to prepare it for the first synthesis cycle.

Part 2: The Iterative SPPS Cycle

This cycle is repeated for each amino acid in the sequence.[6]

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[9] This two-step process ensures complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] Inadequate washing can compromise the subsequent coupling step.

-

-

Amino Acid Coupling (Standard Residues):

-